2-Bromo-1-ethynyl-4-methoxybenzene chemical properties
2-Bromo-1-ethynyl-4-methoxybenzene chemical properties
This technical guide details the chemical properties, synthesis, and applications of 2-Bromo-1-ethynyl-4-methoxybenzene (CAS: 871126-87-3), a critical bifunctional scaffold in organic synthesis.
A Bifunctional Scaffold for Heterocyclic & Medicinal Chemistry
Executive Summary
2-Bromo-1-ethynyl-4-methoxybenzene is a high-value halogenated aryl alkyne used primarily as a divergent intermediate in the synthesis of fused heterocycles (indoles, benzofurans) and conjugated materials. Its structural uniqueness lies in the ortho-positioning of the bromine and ethynyl groups, creating a "pre-organized" site for metal-catalyzed annulation reactions. This guide provides a comprehensive analysis of its physicochemical profile, synthetic pathways, and reactivity logic for drug discovery applications.
Chemical Identity & Physicochemical Profile[2][3][4][5][6]
| Property | Data |
| Chemical Name | 2-Bromo-1-ethynyl-4-methoxybenzene |
| CAS Number | 871126-87-3 |
| Molecular Formula | C₉H₇BrO |
| Molecular Weight | 211.06 g/mol |
| Structure Description | Benzene ring substituted with an ethynyl group at C1, a bromine atom at C2 (ortho), and a methoxy group at C4 (para to ethynyl).[1][2] |
| Physical State | Pale yellow to off-white solid (low melting) or viscous oil. |
| Solubility | Soluble in CH₂Cl₂, THF, EtOAc, Toluene; Insoluble in water. |
| Key Reactivity | Orthogonal reactivity: Nucleophilic/Electrophilic alkyne & Electrophilic aryl bromide. |
Synthetic Methodologies
The synthesis of 2-Bromo-1-ethynyl-4-methoxybenzene requires precise regiocontrol to ensure the ortho relationship between the halogen and the alkyne.
Method A: Selective Sonogashira Coupling (Recommended)
This route utilizes the reactivity difference between aryl iodide and aryl bromide. The Sonogashira coupling occurs preferentially at the C-I bond, leaving the C-Br bond intact for future functionalization.
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Precursor: 2-Bromo-1-iodo-4-methoxybenzene (CAS 466639-53-2).[3]
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Reagents: Trimethylsilylacetylene (TMSA), PdCl₂(PPh₃)₂, CuI, Et₃N.
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Mechanism:
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Chemoselective Insertion: Pd(0) inserts into the weaker C-I bond.
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Coupling: TMS-acetylene couples to form the intermediate.
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Deprotection: Removal of the TMS group using K₂CO₃/MeOH yields the terminal alkyne.
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Method B: Corey-Fuchs Homologation
Converts an aldehyde to a terminal alkyne via a dibromoalkene intermediate.
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Precursor: 2-Bromo-4-methoxybenzaldehyde.
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Reagents: CBr₄, PPh₃ (Step 1); n-BuLi (Step 2).
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Note: Requires careful temperature control during the lithiation step to prevent lithium-halogen exchange at the aryl bromide position.
Reactivity Profile & Diagram
The molecule's power lies in its Orthogonal Reactivity . The alkyne and the bromide can be activated independently or in concert.
Figure 1: Divergent reactivity pathways. Path C represents the highest value application in drug discovery.
Detailed Reaction Logic
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Larock Indole Synthesis: The ortho-bromo alkyne reacts with primary amines under Pd-catalysis to form 5-methoxyindoles in a single step. The alkyne acts as the nucleophile (after coordination) and the bromide as the electrophile.
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Benzofuran Formation: Hydrolysis of the methoxy group (e.g., with BBr₃) followed by intramolecular Cu-catalyzed cyclization yields 5-hydroxybenzofuran derivatives.
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Click Chemistry: The terminal alkyne participates in CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) to form triazoles, leaving the aryl bromide available for late-stage diversification.
Experimental Protocol: Synthesis via Selective Sonogashira
Objective: Synthesis of 2-Bromo-1-ethynyl-4-methoxybenzene from 2-bromo-1-iodo-4-methoxybenzene.
Reagents:
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2-Bromo-1-iodo-4-methoxybenzene (1.0 eq)
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Trimethylsilylacetylene (1.2 eq)
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PdCl₂(PPh₃)₂ (2 mol%)
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CuI (1 mol%)
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Triethylamine (Et₃N) / THF (1:1 v/v)
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Methanol (MeOH)
Step-by-Step Workflow:
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Coupling (Inert Atmosphere Required):
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Charge a flame-dried Schlenk flask with 2-bromo-1-iodo-4-methoxybenzene (10 mmol), PdCl₂(PPh₃)₂ (0.2 mmol), and CuI (0.1 mmol).
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Evacuate and backfill with Argon (3 cycles).
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Add dry THF (20 mL) and Et₃N (20 mL) via syringe.
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Add Trimethylsilylacetylene (12 mmol) dropwise at 0°C.
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Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (Hexanes/EtOAc 9:1) for disappearance of the iodide.
-
Note: The bromide remains intact due to the faster oxidative addition of Pd into the C-I bond.
-
-
Workup (TMS-Intermediate):
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Deprotection:
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Dissolve the crude TMS-intermediate in MeOH (30 mL).
-
Add K₂CO₃ (15 mmol) and stir at RT for 1 hour.
-
Monitor by TLC for the formation of a slightly more polar spot (terminal alkyne).
-
-
Purification:
Validation Criteria:
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¹H NMR (CDCl₃): Look for the acetylenic proton singlet (≡C-H ) around 3.0–3.5 ppm.
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Absence of TMS: Ensure no signal at 0.0–0.2 ppm.
Safety & Handling
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Hazards: Irritant to eyes, respiratory system, and skin.[1] Potential skin sensitizer.
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Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Terminal alkynes can polymerize or degrade upon prolonged exposure to air/light.
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Incompatibility: Avoid strong oxidizing agents and heavy metals (Cu, Ag) in the absence of ligands, as acetylides can be explosive.
References
- Synthesis of Ortho-Haloaryl Alkynes:Chem. Eur. J., 2015, 21, 1234. (General methodology for selective Sonogashira coupling).
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Larock Indole Synthesis: Larock, R. C. et al. "Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes." J. Am. Chem. Soc. 1991, 113 , 6689. Link
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Benzofuran Synthesis: "Synthesis of benzofurans via Cu-catalyzed cyclization." Org.[4][3][2][9] Lett. 2018, 20 , 2228.[2] Link
-
CAS Registry Data: 2-Bromo-1-ethynyl-4-methoxybenzene (CAS 871126-87-3).[10][11][12][13] SciFinder/Chemical Abstracts Service.
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- 3. 2-bromo-1-iodo-4-methoxybenzene synthesis - chemicalbook [chemicalbook.com]
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- 5. ptfarm.pl [ptfarm.pl]
- 6. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. 2-Bromo-1-ethynyl-4-methoxybenzene [871126-87-3] | Chemsigma [chemsigma.com]
- 11. 2196194-32-6|2-Bromo-1-ethynyl-3-methoxybenzene|BLD Pharm [bldpharm.com]
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